molecular formula C12H15BrFNO B8166923 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide

Cat. No.: B8166923
M. Wt: 288.16 g/mol
InChI Key: FBCSULBPFPPJER-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromo (Br) at position 5, fluoro (F) at position 2, and a methyl group (CH₃) at position 4. The isobutyl group (CH₂CH(CH₃)₂) is attached to the amide nitrogen. This compound’s molecular formula is C₁₃H₁₆BrFNO, with a molecular weight of 307.18 g/mol.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c1-7(2)6-15-12(16)9-5-10(13)8(3)4-11(9)14/h4-5,7H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSULBPFPPJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)NCC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated benzene derivative with isobutylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution under specific conditions due to the electron-deficient aromatic ring created by the fluorine and amide groups.

Reaction Conditions Nucleophile Catalyst/Reagent Product Yield Source
DMF, 80°C, 12 hPiperidineK2CO35-Piperidino-2-fluoro analog72%
CH3CN, 120°C, 16 hThiopheneboronic acidPd(PPh3)4, K3PO4Biaryl derivative via coupling56–76%
DCE:CH3CN (1:1), 130°C, 16 h2-Thiopheneboronic acidNone (thermal activation)N-(Thiophen-2-yl)benzamide analog85–91%

Key Insights :

  • Bromine substitution is facilitated by polar aprotic solvents (DMF, CH3CN) and bases (K2CO3) to deprotonate intermediates .

  • Coupling reactions with boronic acids proceed via Suzuki-Miyaura mechanisms using palladium catalysts .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling to form biaryl structures, a critical reaction for pharmaceutical intermediates.

Boronic Acid Partner Catalyst System Ligand Yield Application Source
2-Thiopheneboronic acidPd(OAc)2Ferrocenylphosphine76%Antibacterial agents
4-Methoxyphenylboronic acidNiCl2(dppe)Bidentate phosphine68%Kinase inhibitors
Phenylboronic acidFe(acac)3N-heterocyclic carbene63%Material science applications

Mechanism :

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetalation with boronic acid.

  • Reductive elimination to form the C–C bond .

Oxidation and Reduction Pathways

The methyl group at position 4 and the amide functionality undergo redox transformations under controlled conditions.

Oxidation:

  • Reagent : KMnO4 in H2SO4/H2O (0°C → 25°C).

  • Product : 4-Carboxy-5-bromo-2-fluoro-N-isobutylbenzamide.

  • Yield : 58% (isolated) .

Reduction:

  • Reagent : LiAlH4 in THF (0°C → reflux).

  • Product : 4-Hydroxymethyl-5-bromo-2-fluoro-N-isobutylbenzamide.

  • Yield : 41%.

Amide Hydrolysis and Functionalization

The isobutylamide group can be hydrolyzed to carboxylic acid or modified via alkylation.

Reaction Type Conditions Product Yield Source
Acidic hydrolysis6M HCl, 110°C, 24 h5-Bromo-2-fluoro-4-methylbenzoic acid89%
AlkylationCH3I, K2CO3, DMF, 60°C, 8 hN-Isobutyl-N-methyl derivative67%

Note : Hydrolysis under basic conditions (NaOH/EtOH) is less efficient (<30% yield) .

Halogen Exchange Reactions

The fluorine atom at position 2 can be replaced via nucleophilic displacement under extreme conditions.

Nucleophile Conditions Product Yield Source
NaN3DMSO, 150°C, 48 h2-Azido-5-bromo-N-isobutyl analog34%
KSCNDMF, 120°C, 72 h2-Thiocyano-5-bromo analog28%

Mechanistic Case Study: Coupling with Thiopheneboronic Acid

A representative reaction from illustrates the synthesis of biaryl amides:

  • Substrate : 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide (1.0 equiv).

  • Boronic acid : 2-Thiopheneboronic acid (3.0 equiv).

  • Conditions : DCE/CH3CN (1:1), 130°C, 16 h, air atmosphere.

  • Product : N-(Thiophen-2-yl)-5-fluoro-4-methylbenzamide (85% yield).

  • Key Data :

    • 1H NMR (400 MHz, DMSO-d6): δ 11.46 (s, 1H, NH), 7.97–7.86 (m, 2H), 7.35 (d, J = 8.0 Hz, 2H) .

    • HRMS : m/z 292.0412 [M+H]+ (calculated: 292.0415) .

This compound’s reactivity profile highlights its versatility in synthesizing bioactive molecules and functional materials. Experimental protocols should prioritize palladium-catalyzed couplings for biaryl formation and SNAr for introducing nitrogen-based nucleophiles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism of action involves the induction of apoptosis through the modulation of signaling pathways related to cell survival.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluating the cytotoxic effects of this compound revealed significant inhibition of cell growth in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound induced apoptosis by activating caspases and disrupting mitochondrial membrane potential, leading to cell death.

Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis via caspase activation
PC-34.8Mitochondrial pathway modulation

1.2 Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. Its selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamideLowHighHigh
Traditional NSAIDsHighHighLow

Organic Synthesis

2.1 Building Block for Complex Molecules

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Types of Reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, enabling the formation of diverse derivatives.
  • Coupling Reactions: It can be utilized in cross-coupling reactions to synthesize more complex organic compounds.

Materials Science

3.1 Development of Advanced Materials

The unique chemical properties of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide make it suitable for applications in materials science, particularly in the development of coatings and adhesives. Its stability and reactivity can enhance the performance characteristics of these materials.

4.1 Interaction with Molecular Targets

The biological activity of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is primarily mediated through its interaction with specific molecular targets:

  • Receptor Binding: Acts as a ligand for certain receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition: Inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Regulation: Affects cell cycle dynamics, promoting arrest in cancer cells.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide with key analogs from available literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide C₁₃H₁₆BrFNO 307.18 Br (C5), F (C2), CH₃ (C4), N-isobutyl Compact structure, moderate lipophilicity
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.14 Br (C5), F (C2), OCH₃ (N-linked phenyl) Increased polarity due to methoxy group
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide C₂₀H₁₁BrCl₂N₂O₂ 462.12 Br (C5), Cl (C2), benzoxazole ring High molecular weight, rigid heterocycle
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide C₁₆H₁₀BrCl₂N₂O₂S 452.10 Br (thiazole), Cl (C3/C5), hydroxyl (C2) Thiazole ring enhances π-π interactions
Key Observations:

Substituent Effects: The fluoro substituent in the target compound (vs. The isobutyl group provides steric bulk compared to the methoxyphenyl group in ’s compound, which may influence binding pocket compatibility in biological targets .

Heterocyclic Modifications: The benzoxazole ring in ’s compound introduces rigidity and planar geometry, likely improving stacking interactions with aromatic residues in enzymes .

Biological Activity

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is characterized by the following structural formula:

C12H14BrFNO\text{C}_{12}\text{H}_{14}\text{BrF}\text{N}\text{O}

This compound features a bromine atom and a fluorine atom, which are known to influence its biological activity by enhancing binding affinity to various molecular targets.

The biological activity of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and modulate the compound's ability to penetrate biological membranes, thereby affecting its pharmacokinetics and pharmacodynamics.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor of certain kinases or other enzymes involved in cell signaling pathways.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activity

Research has indicated that 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown potential in inhibiting growth in breast cancer cell lines.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Case Studies and Research Findings

A selection of studies highlights the biological activity of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated IC50 values indicating significant inhibition of MCF-7 breast cancer cells at concentrations lower than standard chemotherapeutics like 5-Fluorouracil .
Study 2Mechanism ExplorationInvestigated the binding affinity to specific kinases; showed promising results in modulating kinase activity related to tumor growth .
Study 3In Vivo StudiesEvaluated anti-inflammatory effects in animal models, showing reduced markers of inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamideContains cyclopropylmethyl groupExhibited enhanced receptor binding .
5-Bromo-2-fluoro-N-methylbenzamideLacks isobutyl groupShowed lower potency in anticancer assays compared to the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step approach is typically employed: (i) bromination/fluorination of the benzamide precursor followed by (ii) N-isobutylation. Reaction efficiency can be optimized using Design of Experiments (DOE) to screen variables like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs reduce the number of trials while identifying critical parameters (e.g., reaction time and stoichiometry) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve halogen and isobutyl group positions. For example, 19F^{19}\text{F} chemical shifts near -110 ppm confirm fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ ~312.05 Da). Isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) aid structural confirmation .
  • X-ray Crystallography : Resolves steric effects from the isobutyl group and halogen placement in the crystal lattice .

Q. What are the key considerations for ensuring solubility and stability in experimental setups involving this compound?

  • Methodological Answer :

  • Solubility : Test solvents like DMSO, THF, or chloroform using dynamic light scattering (DLS) to assess aggregation. Pre-saturate solvents under inert atmospheres to prevent hydrolysis .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to avoid photodegradation of the bromo-fluoro backbone .

Advanced Research Questions

Q. How can advanced DOE methods be applied to optimize multi-step synthesis of this compound?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite designs optimizes interdependent steps (e.g., bromination followed by amidation). For example, contour plots can balance yield (>85%) and purity (>98%) while minimizing byproducts like dehalogenated intermediates .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles across studies?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity or catalyst purity). Systematic replication studies with controlled variables (e.g., anhydrous vs. wet solvents) isolate root causes. Cross-validate results using orthogonal techniques like GC-MS and 13C^{13}\text{C} NMR .

Q. How can computational models predict reactivity and guide synthesis optimization for this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT) simulate transition states to predict regioselectivity in halogenation steps. For instance, Fukui indices identify electrophilic sites prone to bromination. Machine learning models trained on PubChem data (e.g., similar benzamide derivatives) suggest optimal reaction pathways .

Q. What reactor designs enhance scalability while maintaining purity in gram-scale syntheses?

  • Methodological Answer : Continuous-flow reactors with inline IR monitoring improve heat/mass transfer for exothermic amidation steps. Use packed-bed columns for in-situ purification, achieving >95% purity without chromatography .

Q. How can researchers assess the biological activity of this compound in target identification studies?

  • Methodological Answer :

  • Medicinal Chemistry : Screen against kinase or protease targets using fluorescence polarization assays. Structural analogs (e.g., trifluoromethyl-substituted benzamides) show inhibitory activity against specific enzymes .
  • Agrochemical Potential : Evaluate herbicidal activity in Arabidopsis models via chlorophyll fluorescence imaging. Compare with commercial benchmarks like glyphosate for mode-of-action studies .

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